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Introduction
SHP099 is a potent and selective allosteric inhibitor of Shp2 (Src homology 2 domain-

containing protein tyrosine phosphatase 2), a non-receptor protein tyrosine phosphatase that

plays a critical role in cell signaling.[1][2][3] Shp2 is a key component of the RAS-ERK signaling

pathway, which is frequently dysregulated in various cancers.[2][4][5][6] By stabilizing Shp2 in

an auto-inhibited conformation, SHP099 effectively blocks downstream signaling, leading to

reduced cell proliferation and tumor growth.[1][2][7] These application notes provide detailed

protocols for determining the IC50 of SHP099 in various biochemical and cellular assays,

enabling researchers to accurately assess its potency and efficacy.

Data Presentation: SHP099 IC50 Values
The following tables summarize the reported IC50 values for SHP099 in biochemical and

cellular assays.

Table 1: Biochemical IC50 Values of SHP099 against Wild-Type and Mutant SHP2
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Target IC50 (µM) Assay Conditions

SHP2 (Wild-Type) 0.071
Fluorescence-based

biochemical assay.[1][2][3][8]

SHP2 (D61Y) 1.241 Not specified.[9]

SHP2 (E69K) 0.416 Not specified.[9][10]

SHP2 (A72V) 1.968 Not specified.[9]

SHP2 (E76K) 2.896 Not specified.[9]

Table 2: Cellular IC50 Values of SHP099 in Cancer Cell Lines

Cell Line IC50 (µM) Assay Type

MV4-11 (Leukemia) 0.32 Cell proliferation assay.[9]

TF-1 (Erythroleukemia) 1.73 Cell proliferation assay.[9]

KYSE-520 (Esophageal

Cancer)
1.4 Cell proliferation assay.[11]

MDA-MB-468 (Breast Cancer) ~0.25 (p-ERK inhibition) SureFire p-ERK assay.[12]

Signaling Pathway and Mechanism of Action
SHP099 is an allosteric inhibitor that binds to a tunnel-like pocket at the interface of the N-SH2,

C-SH2, and PTP domains of Shp2.[1][13] This binding stabilizes the auto-inhibited

conformation of Shp2, preventing its activation and subsequent dephosphorylation of target

proteins. The primary signaling pathway affected by SHP099 is the RAS-ERK pathway, which

is crucial for cell proliferation and survival.
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SHP2-mediated RAS-ERK signaling pathway and SHP099 inhibition.

Experimental Protocols
Biochemical Assay for SHP2 Inhibition (Fluorescence-
Based)
This protocol describes a fluorescence-based in vitro assay to determine the IC50 of SHP099
against Shp2 using a synthetic phosphopeptide substrate.
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Workflow for the biochemical SHP2 inhibition assay.

Materials:

Recombinant human SHP2 protein

SHP099
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DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

384-well black microplates

Fluorescence plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of SHP099 in DMSO, and then dilute

further in Assay Buffer to the desired final concentrations.

Enzyme Preparation: Dilute the recombinant SHP2 protein in Assay Buffer to a final

concentration of 0.5 nM.

Reaction Setup:

Add 5 µL of the diluted SHP099 solutions to the wells of a 384-well plate.

Add 10 µL of the diluted SHP2 enzyme solution to each well.

Incubate for 30 minutes at room temperature.

Enzymatic Reaction:

Prepare a solution of DiFMUP in Assay Buffer at a concentration corresponding to the Km

value for SHP2.

Add 10 µL of the DiFMUP solution to each well to initiate the reaction. The final reaction

volume is 25 µL.

Data Acquisition:

Immediately measure the fluorescence intensity at an excitation wavelength of 355 nm

and an emission wavelength of 460 nm.

Continue to read the fluorescence every 5 minutes for 30-60 minutes.
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Data Analysis:

Calculate the rate of reaction for each concentration of SHP099.

Determine the percent inhibition relative to the DMSO control.

Plot the percent inhibition against the logarithm of the SHP099 concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for p-ERK Inhibition
This protocol measures the ability of SHP099 to inhibit the phosphorylation of ERK in a cellular

context, providing a measure of its target engagement and downstream signaling effects.

Materials:

Cancer cell line known to be dependent on SHP2 signaling (e.g., KYSE-520, MDA-MB-468)

Complete cell culture medium

SHP099

Growth factor (e.g., EGF, FGF)

Lysis buffer

Antibodies: anti-p-ERK1/2, anti-total-ERK1/2, and appropriate secondary antibodies

Western blotting reagents and equipment or a quantitative immunoassay kit (e.g., SureFire

p-ERK assay)

Procedure:

Cell Culture: Seed the cells in 96-well plates and allow them to adhere overnight.

Compound Treatment:

Prepare serial dilutions of SHP099 in cell culture medium.
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Replace the medium in the wells with the SHP099-containing medium and incubate for 2-4

hours.

Growth Factor Stimulation:

Stimulate the cells with an appropriate growth factor for 10-15 minutes to induce ERK

phosphorylation.

Cell Lysis:

Aspirate the medium and lyse the cells according to the manufacturer's protocol for the

chosen detection method.

Detection of p-ERK:

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane,

and probe with anti-p-ERK and anti-total-ERK antibodies.

Quantitative Immunoassay: Follow the manufacturer's instructions for the specific kit being

used.

Data Analysis:

Quantify the p-ERK signal and normalize it to the total ERK signal.

Calculate the percent inhibition of p-ERK for each SHP099 concentration relative to the

stimulated, untreated control.

Plot the percent inhibition against the logarithm of the SHP099 concentration to determine

the IC50 value.

Clonogenic Cell Proliferation Assay
This assay assesses the long-term effect of SHP099 on the ability of single cells to proliferate

and form colonies.

Materials:
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Cancer cell line of interest

Complete cell culture medium

SHP099

6-well plates

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

Cell Seeding:

Prepare a single-cell suspension of the cancer cells.

Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

Compound Treatment:

Allow the cells to adhere for 24 hours.

Replace the medium with fresh medium containing serial dilutions of SHP099.

Colony Formation:

Incubate the plates for 7-14 days, allowing colonies to form.

Staining and Counting:

Wash the wells with PBS.

Fix the colonies with methanol for 15 minutes.

Stain the colonies with Crystal Violet solution for 20 minutes.

Wash the wells with water and allow them to air dry.

Count the number of colonies (typically defined as >50 cells).
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Data Analysis:

Calculate the surviving fraction for each treatment condition by normalizing the number of

colonies to the plating efficiency of the untreated control.

Plot the surviving fraction against the SHP099 concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of SHP099 with Shp2 in

intact cells by measuring changes in the thermal stability of the protein upon ligand binding.[14]

[15][16]
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Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

Cells expressing SHP2

SHP099
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PBS

Lysis buffer with protease inhibitors

PCR tubes or plates

Thermal cycler

Western blotting reagents and anti-SHP2 antibody

Procedure:

Cell Treatment: Treat cultured cells with SHP099 or a vehicle control for a defined period.

Heating:

Harvest the cells and resuspend them in PBS.

Aliquot the cell suspension into PCR tubes.

Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal

cycler, followed by cooling to 4°C.

Lysis and Separation:

Lyse the cells by freeze-thaw cycles.

Centrifuge the lysates at high speed to pellet the aggregated proteins.

Detection:

Collect the supernatant containing the soluble proteins.

Analyze the amount of soluble SHP2 in each sample by Western blotting.

Data Analysis:

Quantify the band intensities for SHP2 at each temperature.
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Plot the percentage of soluble SHP2 relative to the unheated control against the

temperature to generate a melting curve.

A shift in the melting curve to a higher temperature in the presence of SHP099 indicates

target engagement and stabilization. The EC50 for target engagement can be determined

by performing the assay at a fixed temperature with varying concentrations of SHP099.

Conclusion
The protocols outlined in these application notes provide a comprehensive framework for

characterizing the inhibitory activity of SHP099. By employing a combination of biochemical

and cellular assays, researchers can gain valuable insights into the potency, mechanism of

action, and cellular efficacy of this promising therapeutic agent. Consistent and reproducible

data generated using these methods will be instrumental in advancing the development of

SHP2 inhibitors for the treatment of cancer and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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